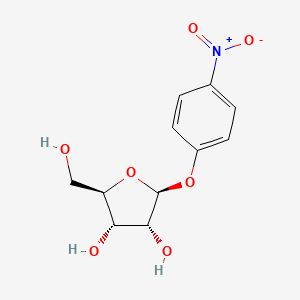![molecular formula C9H11BrN2O B2653059 7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one CAS No. 1851197-50-6](/img/structure/B2653059.png)
7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For example, the synthesis of “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate” was achieved in good yield by the reaction of the related N-alkylpyrrole with hydrazine .Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
Pyrrolopyrazine derivatives are traditionally synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams, and also from cyclic ketones by the Gewald reaction . Oxidation and formylation of such compounds occur exclusively at the CH2 group of ring A connected with the heterocyclic system of rings B and C at position 2 .Physical And Chemical Properties Analysis
Unfortunately, the specific physical and chemical properties of “7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one” are not available in the retrieved sources .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolopyrazine derivatives have shown significant antimicrobial activity . They can be used in the development of new antimicrobial agents, which could be beneficial in treating various bacterial and fungal infections.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory properties . This suggests potential use in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be explored for the development of new antiviral drugs, which could be particularly useful in the fight against viral diseases like influenza or HIV.
Antifungal Activity
These compounds have shown antifungal properties . This suggests they could be used in the creation of new antifungal medications, which could help in treating various fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . This suggests they could be used in the development of antioxidant supplements or drugs, which could help in preventing oxidative stress-related diseases.
Antitumor Activity
These compounds have shown potential in inhibiting tumor growth . This suggests they could be used in the development of new antitumor drugs, which could be beneficial in the treatment of various types of cancer.
Safety and Hazards
Orientations Futures
Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-9(2)5-12-4-6(10)3-7(12)8(13)11-9/h3-4H,5H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPPKOKTVGYHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(C=C2C(=O)N1)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B2652976.png)

![1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2652981.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2652984.png)
![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2652991.png)



![1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2652998.png)
![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)
